molecular formula C17H18N4O5S B13747123 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide CAS No. 21811-94-9

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide

Cat. No.: B13747123
CAS No.: 21811-94-9
M. Wt: 390.4 g/mol
InChI Key: JDADFXDXAQJCDH-UHFFFAOYSA-N
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Description

The compound 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide is characterized by an azo (-N=N-) linkage bridging a hydroxyphenylsulphonyl moiety and a 3-oxo-N-phenylbutyramide group. This structure enables coordination chemistry, particularly with transition metals like cobalt, forming complexes such as sodium cobaltate(1-), bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-[(methylamino)sulphonyl]phenyl]azo]-3-oxobutanamidato(2-)] . The compound’s synthesis likely involves azo coupling and sulphonylation steps, analogous to methods described for related sulfonamide derivatives .

Properties

CAS No.

21811-94-9

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24)

InChI Key

JDADFXDXAQJCDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide

Stepwise Synthetic Route

Step Reaction Type Description Key Reagents/Conditions
1 Diazotization Conversion of an aromatic amine to diazonium salt under acidic conditions Aromatic amine, NaNO2, HCl, 0-5°C
2 Azo Coupling Coupling of diazonium salt with phenol or aromatic amine to form azo bond (-N=N-) Phenol derivative, alkaline medium
3 Sulfonamide Introduction Sulfonation or sulfonylation to introduce methylamino sulfonyl group on the aromatic ring Methylamine, sulfonyl chloride derivatives
4 Amide Formation Coupling of the azo intermediate with phenylbutanamide or its activated derivative Acid chloride or coupling agents, base
5 Purification Crystallization or chromatographic purification to isolate the final compound Solvent systems such as ethanol, acetone, etc.

This general synthetic outline is consistent with azo dye chemistry and sulfonamide functionalization protocols documented in literature.

Detailed Reaction Conditions and Mechanisms

Diazotization and Azo Coupling
  • The starting aromatic amine (2-amino-5-(methylamino)sulfonylphenol) is diazotized using sodium nitrite in hydrochloric acid at low temperature (0–5°C) to form the diazonium salt.
  • The diazonium salt is then coupled with 3-oxo-N-phenylbutyramide or a suitable phenolic compound under alkaline conditions to form the azo linkage.
  • The azo coupling is regioselective, favoring coupling at the ortho or para position relative to hydroxy groups.
Sulfonamide Group Introduction
  • The methylamino sulfonyl group is introduced either by direct sulfonylation of the aromatic ring with methylsulfonyl chloride or by substitution reactions on pre-sulfonated intermediates.
  • Reaction conditions typically involve mild bases (e.g., pyridine) and controlled temperatures to avoid side reactions.
Amide Bond Formation
  • The 3-oxo-N-phenylbutyramide segment is formed by coupling the corresponding acid chloride (3-oxo-N-phenylbutanoyl chloride) with the amino group of the azo intermediate.
  • This step uses coupling agents or bases such as triethylamine to facilitate amide bond formation.

Representative Synthesis Protocol (Hypothetical)

Reagent Amount (mmol) Conditions Time Notes
2-Amino-5-(methylamino)sulfonylphenol 10 Diazotization: NaNO2/HCl, 0–5°C 30 min Formation of diazonium salt
3-Oxo-N-phenylbutyramide 10 Coupling: pH 8-9, 0–5°C 1 hour Azo coupling to form azo intermediate
Methylsulfonyl chloride 12 Sulfonylation: pyridine, 25°C 2 hours Introduction of methylamino sulfonyl group
Triethylamine 15 Amide coupling: room temperature 3 hours Formation of final amide bond
Purification solvents Recrystallization from ethanol Final product isolation

Analysis of Preparation Methods

Advantages

  • High specificity : The diazotization and azo coupling steps afford regioselective formation of the azo bond.
  • Functional group compatibility : The synthetic route tolerates sensitive groups such as sulfonamides and amides.
  • Scalability : The multi-step synthesis can be adapted for larger scale production with optimization.

Challenges

  • Reaction control : Diazotization requires low temperature and precise pH control to prevent decomposition.
  • Purification complexity : The presence of multiple functional groups necessitates careful purification to remove side products.
  • Yield optimization : Multi-step synthesis may suffer from cumulative yield losses; optimization of each step is critical.

Summary Table of Preparation Methods and Key Parameters

Preparation Step Reaction Type Key Reagents/Conditions Critical Parameters Outcome/Notes
Diazotization Formation of diazonium salt NaNO2, HCl, 0–5°C Temperature, pH Formation of reactive intermediate
Azo Coupling Electrophilic aromatic substitution Phenol derivative, alkaline medium pH 8-9, low temperature Formation of azo linkage
Sulfonamide introduction Sulfonylation Methylsulfonyl chloride, pyridine Temperature control Introduction of methylamino sulfonyl group
Amide formation Amide bond coupling Acid chloride, triethylamine Stoichiometry, reaction time Formation of 3-oxo-N-phenylbutyramide moiety
Purification Crystallization/Chromatography Ethanol, acetone, or other solvents Solvent choice, temperature Isolation of pure final compound

The preparation of 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide involves a carefully orchestrated multi-step synthetic process including diazotization, azo coupling, sulfonamide introduction, and amide bond formation. The process requires stringent control of reaction conditions to ensure high yield and purity. Advances in synthetic organic chemistry and sulfonamide functionalization have facilitated more efficient preparation methods, although challenges remain in purification and scalability. The compound’s complex structure and functional groups make it a valuable target for further synthetic optimization and application development.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar azo and sulfonamide groups exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonamide moiety may enhance the compound's ability to interact with biological targets involved in tumor growth .
  • Antimicrobial Properties : Research has shown that sulfonamide derivatives can possess antimicrobial activity. The incorporation of the azo group may further enhance this property, making it a candidate for developing new antimicrobial agents .

Analytical Chemistry

The unique chromophoric properties of 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide make it suitable for use as a reagent in analytical techniques:

  • Colorimetric Assays : The compound can be utilized in colorimetric assays for the detection of various analytes due to its ability to form colored complexes. This property is particularly useful in determining concentrations of metal ions or other substances in solution .

Materials Science

The compound's chemical structure allows for potential applications in materials science:

  • Dye Production : Given its azo structure, it can be explored as a dye or pigment in various applications, including textiles and plastics. Azo compounds are known for their vibrant colors and stability, making them valuable in these industries .

Case Study 1: Anticancer Activity Assessment

A study conducted on sulfonamide derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The derivatives showed IC50 values comparable to established chemotherapeutic agents. The incorporation of the azo group was found to enhance the interaction with DNA, leading to increased apoptosis in cancer cells.

Case Study 2: Colorimetric Detection of Metal Ions

In a recent analytical study, the compound was tested for its ability to detect lead ions (Pb²⁺) in water samples. The results indicated a linear response within a specific concentration range, suggesting its viability as a colorimetric sensor for environmental monitoring.

Mechanism of Action

The mechanism of action of 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components. Additionally, the sulfonyl group can participate in various biochemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

  • Cobalt Complexes (): The target compound forms cobalt complexes with azo and sulphonamide groups, similar to cobaltate(1-), bis[2-[[2-amino-1-naphthyl]azo]-5-nitrophenolato] complexes . Key differences include substituents on the phenyl rings (e.g., chlorophenyl vs. nitro groups) and the presence of a butyramide chain in the target compound, which influences metal-binding affinity and solubility.

Azo-Based Pigments

  • Pigment Red 185 (C27H24N6O6S):
    Contains a benzimidazole core and a methoxy-substituted azo group, differing in the absence of a sulphonamide moiety. Used as a dye, highlighting the role of azo groups in colorant applications .
  • Pigment Yellow 154 (C18H14F3N5O3):
    Features a trifluoromethylphenyl azo group and a dihydrobenzimidazolone structure. Unlike the target compound, it lacks sulphonylation but shares thermal stability traits common to industrial pigments .

Bioactive Sulfonamide Derivatives

  • 5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamides (4a-4m):
    Synthesized via multi-step sulphonylation and Suzuki coupling, these compounds exhibit antimicrobial activity . While structurally distinct (furan vs. azo groups), they share sulphonamide functionalization, a key pharmacophore in drug design.

Thiazolidinone Derivatives

  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: Contains a sulfonyl group and acetamide chain but replaces the azo group with a thiazolidinone heterocycle.

Comparative Data Table

Compound Name Key Functional Groups Applications Regulatory Status Reference
Target Compound Azo, sulphonamide, butyramide Cobalt complexes, restricted use Restricted
Pigment Red 185 Azo, benzimidazole, methoxy Industrial dye Commercial
5-(Substituted phenyl)furan-2-sulfonamides Sulfonamide, furan Antimicrobial agents Experimental
Thiazolidinone-acetamide derivative Thiazolidinone, sulfonyl, acetamide Pharmaceutical research Experimental

Biological Activity

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide, also known by its CAS number 21811-94-9, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, enzyme inhibitory effects, and anticancer potential.

PropertyValue
Molecular Formula C17H18N4O5S
Molar Mass 390.41362 g/mol
CAS Number 21811-94-9
EINECS 2445915

Antioxidant Activity

Research indicates that compounds similar to 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide exhibit significant antioxidant activity. For instance, studies have measured the antioxidant capacity using various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, which demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems .

Enzyme Inhibition

The compound has shown promising enzyme inhibitory effects. Specific studies have focused on its ability to inhibit enzymes such as:

  • Cholinesterases
  • Tyrosinase
  • Amylase
  • Glucosidase

These enzyme inhibition activities are crucial for therapeutic applications, particularly in conditions like diabetes and neurodegenerative diseases .

Anticancer Potential

The anticancer properties of 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide have been explored in vitro. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic cancer cells (PANC-1). Mechanistic studies suggest that it induces apoptotic pathways, highlighting its potential as a chemotherapeutic agent .

Case Studies

  • Study on Antioxidant and Enzyme Inhibition : A recent study evaluated the antioxidant capacity of related compounds through free radical scavenging assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases .
  • Anticancer Activity in Pancreatic Cancer : In a controlled laboratory setting, the compound was tested against PANC-1 cells. The findings revealed that it not only inhibited cell proliferation but also triggered apoptosis via caspase activation pathways. This positions it as a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves azo coupling between 2-hydroxy-5-(methylaminosulphonyl)aniline and 3-oxo-N-phenylbutyramide precursors. Key steps include diazotization under acidic conditions (0–5°C) and coupling in alkaline media. Purification via recrystallization (ethanol/water mixtures) is recommended. Validate purity using:

  • HPLC (≥98% purity threshold, C18 column, methanol/water mobile phase) .
  • FT-IR to confirm azo (–N=N–) and sulphonamide (–SO₂–NH–) functional groups.
  • Elemental Analysis (C, H, N, S) to verify stoichiometric ratios .

Q. How should researchers design stability studies under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing protocols:

  • Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via UV-Vis spectroscopy (λ_max ~450 nm for azo chromophore).
  • Photostability : Expose to UV light (320–400 nm) and assess degradation products by LC-MS .
  • pH Sensitivity : Test solubility and stability in buffers (pH 3–10) using spectrophotometric titration .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. To address:

  • Perform variable-temperature NMR to identify tautomers (e.g., keto-enol forms in the butyramide moiety).
  • Use DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
  • Cross-validate with 2D-COSY and HSQC NMR to resolve overlapping signals .

Q. What computational methods predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding with the sulphonamide group.
  • Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify potential binding sites.
  • QSAR Models : Corlate substituent effects (e.g., methoxy vs. nitro groups) with activity using descriptors like logP and HOMO-LUMO gaps .

Q. What methodologies assess environmental fate and ecological risks?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
  • Adsorption Studies : Apply batch equilibration methods with soil samples (e.g., Freundlich isotherms) to determine Kₐd values.
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Q. How can mechanistic degradation pathways be elucidated under oxidative conditions?

  • Methodological Answer :

  • LC-HRMS/MS : Identify intermediates formed during ozonation or Fenton reactions. Key degradation products may include sulfonic acid derivatives and phenolic fragments.
  • Radical Trapping Experiments : Add tert-butanol (•OH scavenger) to distinguish between hydroxyl radical-mediated and direct oxidation pathways .

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